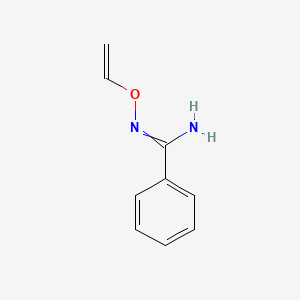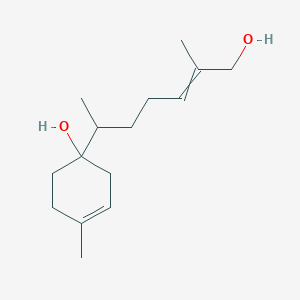
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a hydroxy group and a methyl group
Méthodes De Préparation
The synthesis of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol can be achieved through several synthetic routes One common method involves the use of a Diels-Alder reaction followed by functional group modifications The reaction conditions typically include the use of a dienophile and a diene under controlled temperature and pressure to form the cyclohexene ring
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the hydrogenation and dehydrogenation steps required for the synthesis of this compound.
Analyse Des Réactions Chimiques
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative using hydrogen gas in the presence of a metal catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major products formed from these reactions include ketones, aldehydes, and substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol include:
- 1-(7-Hydroxy-6-methylhept-5-en-2-yl)-7-methoxy-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one
- 1-(7-hydroxy-6-methylhept-5-en-2-yl)-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,4H,5H,5aH,8H,9H,11H-cyclopenta[a]phenanthrene-7,10-dione
These compounds share structural similarities but differ in their functional groups and ring structures, which can lead to variations in their chemical reactivity and biological activity
Propriétés
Numéro CAS |
189371-57-1 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
1-(7-hydroxy-6-methylhept-5-en-2-yl)-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C15H26O2/c1-12-7-9-15(17,10-8-12)14(3)6-4-5-13(2)11-16/h5,7,14,16-17H,4,6,8-11H2,1-3H3 |
Clé InChI |
KNGVJRHBQKQKMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)(C(C)CCC=C(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)

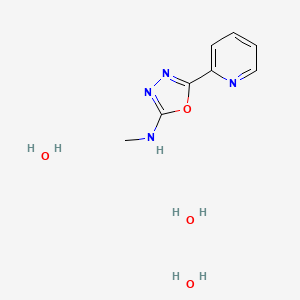

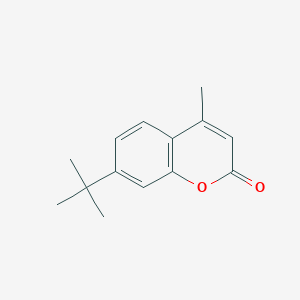
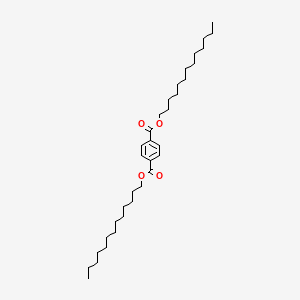
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
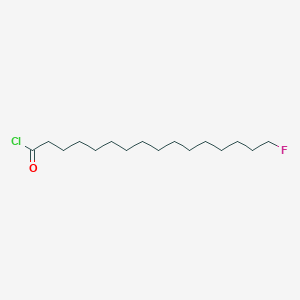
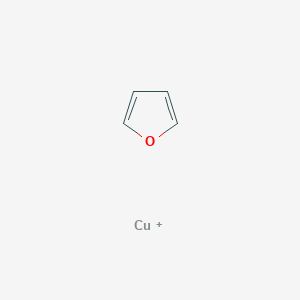
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)


